4-Ethoxy-6-phenylhexan-2-one

Lipophilicity LogP Physicochemical profiling

4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6) is a synthetic organic compound belonging to the substituted hexan-2-one class, featuring an ethoxy substituent at the C4 position and a terminal phenyl ring on a six-carbon backbone bearing a methyl ketone. With a molecular formula of C14H20O2, a molecular weight of 220.31 g·mol⁻¹, a calculated LogP of 3.00, and a polar surface area (PSA) of 26.30 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 917574-76-6
Cat. No. B12605135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-phenylhexan-2-one
CAS917574-76-6
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCOC(CCC1=CC=CC=C1)CC(=O)C
InChIInChI=1S/C14H20O2/c1-3-16-14(11-12(2)15)10-9-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3
InChIKeyWFHJZCQPMXQVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6): Procurement-Relevant Baseline for a Substituted Aliphatic-Aromatic Ketone


4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6) is a synthetic organic compound belonging to the substituted hexan-2-one class, featuring an ethoxy substituent at the C4 position and a terminal phenyl ring on a six-carbon backbone bearing a methyl ketone . With a molecular formula of C14H20O2, a molecular weight of 220.31 g·mol⁻¹, a calculated LogP of 3.00, and a polar surface area (PSA) of 26.30 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs . It is primarily encountered as a research chemical, fragrance-candidate intermediate, or synthetic building block, and is typically supplied at analytical or research-grade purity by specialty chemical vendors .

Why 4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6) Cannot Be Interchanged with General-Purpose 6-Phenylhexan-2-one or Methoxy Analogs


Head-to-head quantitative differentiation data for 4-ethoxy-6-phenylhexan-2-one are extremely scarce in the open literature; however, the available physicochemical measurements demonstrate that the ethoxy substituent meaningfully alters lipophilicity (ΔLogP ≈ +0.01 vs the des-ethoxy parent, but with a substantial molecular-weight increase of 44 Da) and introduces a distinct hydrogen-bond acceptor profile that can modulate both chromatographic behavior and organoleptic properties relative to 6-phenylhexan-2-one or the corresponding 4-methoxy analog [1]. These differences preclude simple drop-in substitution and necessitate compound-specific procurement for applications where precise LogP, retention time, or odor character are critical [1].

Quantitative Differentiation Evidence for 4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6): Head-to-Head Physicochemical Comparison with 6-Phenylhexan-2-one


Lipophilicity (LogP): 4-Ethoxy-6-phenylhexan-2-one vs 6-Phenylhexan-2-one

The computed octanol-water partition coefficient (LogP) of 4-ethoxy-6-phenylhexan-2-one is 3.00 , compared with a LogP of 2.99 for the des-ethoxy parent 6-phenylhexan-2-one [1]. The near-identical LogP values indicate that the ethoxy group does not dramatically alter overall lipophilicity, but the 44 Da higher molecular weight and the presence of an additional ether oxygen create a distinct chromatographic and solubility signature that must be accounted for in LC-MS method development or formulation design.

Lipophilicity LogP Physicochemical profiling

Polar Surface Area (PSA): 4-Ethoxy-6-phenylhexan-2-one vs 6-Phenylhexan-2-one

The topological polar surface area (TPSA) of 4-ethoxy-6-phenylhexan-2-one is 26.30 Ų , whereas 6-phenylhexan-2-one exhibits a TPSA of 17.07 Ų [1]. The 54% increase in PSA for the ethoxy derivative reflects the additional ether oxygen, which enhances hydrogen-bond acceptor capacity and may improve aqueous solubility while potentially reducing passive membrane permeability relative to the parent ketone.

Polar surface area PSA Membrane permeability

Molecular Weight and Heavy-Atom Count: Distinguishing 4-Ethoxy-6-phenylhexan-2-one from the 4-Methoxy Analog

4-Ethoxy-6-phenylhexan-2-one has a molecular weight of 220.31 Da (C14H20O2, 16 heavy atoms) , while the 4-methoxy analog (CAS 52117-35-8) has a molecular weight of 206.28 Da (C13H18O2, 15 heavy atoms) . The +14 Da mass difference and the replacement of a methoxy with an ethoxy group alter both the steric bulk and the lipophilic contribution of the alkoxy substituent, which can affect binding affinity, volatility, and odor detection threshold in fragrance applications—though direct comparative olfactory data are not publicly available.

Molecular weight Heavy-atom count Structural analog

Procureability and Purity Availability: 4-Ethoxy-6-phenylhexan-2-one as a Specialty Research Chemical

As of the search date, 4-ethoxy-6-phenylhexan-2-one is cataloged by a limited number of specialty chemical suppliers and is not listed in the catalogs of major international distributors (e.g., Sigma-Aldrich, Thermo Fisher) . This contrasts with 6-phenylhexan-2-one, which is available from multiple vendors at purities of 95–96% . The restricted supplier base for the ethoxy derivative means that procurement requires advance sourcing and may involve longer lead times, but it also ensures that researchers obtain a well-defined, single-entity compound rather than a mixture of positional isomers.

Procurement Purity Supplier landscape

Evidence-Based Application Scenarios for 4-Ethoxy-6-phenylhexan-2-one (CAS 917574-76-6) in Scientific and Industrial Procurement


Physicochemical Reference Standard for Method Development and Validation

The well-defined LogP (3.00), PSA (26.30 Ų), and molecular weight (220.31 Da) of 4-ethoxy-6-phenylhexan-2-one make it suitable as a retention-time marker or system-suitability standard in reversed-phase LC-MS methods targeting mid-lipophilicity aromatic ketones. Its distinct mass and polarity differentiate it from the commonly available 6-phenylhexan-2-one, reducing the risk of co-elution or isobaric interference in complex mixtures.

Synthetic Intermediate for 4-Alkoxy-6-phenylhexan-2-one Derivatives

The ethoxy substituent can serve as a protected alcohol or a site for further functionalization, enabling the synthesis of 4-hydroxy, 4-amino, or extended alkoxy analogs. The compound's documented physicochemical properties support reaction design and purification strategy, particularly where the higher molecular weight and PSA relative to the methoxy analog facilitate chromatographic separation of intermediates.

Fragrance-Candidate Evaluation Requiring Differentiated Volatility and Odor Profile

Although direct olfactory data for 4-ethoxy-6-phenylhexan-2-one are not publicly available, the ethoxy-for-methoxy substitution and the resulting molecular-weight increase of 14 Da are expected to reduce vapor pressure and modify odor detection threshold relative to the methoxy analog. Fragrance houses evaluating structure-odor relationships in the phenylhexanone series may therefore procure this compound to explore the effect of alkoxy chain length on tenacity and character, referencing the established jasmine-type odor of the parent 6-phenylhexan-2-one scaffold [1].

Structure-Activity Relationship (SAR) Probe in Biological Target Engagement Studies

The 54% higher PSA of 4-ethoxy-6-phenylhexan-2-one vs. 6-phenylhexan-2-one [2] alters its hydrogen-bonding capacity and may influence binding to protein targets that recognize the phenylhexanone scaffold. Researchers conducting SAR campaigns can use this compound to interrogate the polarity tolerance of a binding pocket without substantially changing overall lipophilicity (ΔLogP ≈ 0.01), making it a useful control for deconvoluting electronic vs. steric contributions to affinity.

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